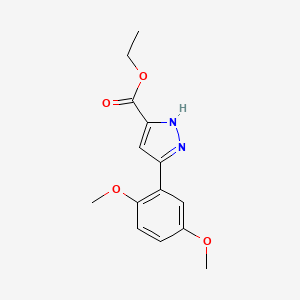

Ethyl 5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-4-20-14(17)12-8-11(15-16-12)10-7-9(18-2)5-6-13(10)19-3/h5-8H,4H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPMAHJOBSVSMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anti-inflammatory Activity

Ethyl 5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate has been evaluated for its anti-inflammatory properties. In studies utilizing the carrageenan-induced paw edema model in rats, this compound demonstrated significant inhibition of inflammation. The mechanism of action is believed to involve the modulation of pro-inflammatory cytokines and inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response .

Case Study:

A series of derivatives were synthesized and tested for anti-inflammatory activity. Among these, ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate showed particularly promising results, indicating that structural modifications can enhance therapeutic efficacy .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various pathogens. Research indicates that ethyl 5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibits strong antibacterial effects, making it a candidate for further development in treating infectious diseases .

Case Study:

In a comparative study of pyrazole derivatives, this compound was found to possess notable antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted that the presence of the dimethoxy substitution is crucial for enhancing antimicrobial potency .

Mechanism of Action

The mechanism of action of Ethyl 5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogs with Varying Phenyl Substituents

The position and nature of substituents on the phenyl ring critically influence the physical, chemical, and biological properties of pyrazole-3-carboxylate derivatives. Below is a comparative analysis of key analogs:

Key Observations :

- Substituent Position: Derivatives with 2,3- or 3,4-dimethoxy groups (e.g., compounds 2e and 2f) exhibit notable anti-inflammatory activity, suggesting that substituent positioning near the pyrazole ring enhances interaction with biological targets . The 2,5-dimethoxy substitution in the target compound may offer distinct electronic or steric effects, though direct activity data are lacking.

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) may improve solubility and reduce reactivity compared to chloro substituents (electron-withdrawing). For example, the dichlorophenyl analog () has a predicted density of 1.393 g/cm³ and pKa of 9.22, indicating stronger intermolecular interactions due to halogen substituents .

Analogs with Modified Pyrazole Substituents

Compounds with substitutions at the pyrazole nitrogen or additional functional groups provide further insights:

Key Observations :

- N-Substituents : Derivatives with bulky groups at the pyrazole nitrogen (e.g., p-tolyl in compound 30f) exhibit higher melting points (199–200°C), likely due to enhanced crystallinity and hydrogen bonding . The target compound’s unsubstituted NH group may reduce stability under physiological conditions.

- Hydroxyl vs. Methoxy Groups : Hydroxyphenyl derivatives (e.g., 30f) demonstrate higher melting points compared to methoxy-substituted analogs, highlighting the role of polar functional groups in solid-state interactions .

Biological Activity

Ethyl 5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article aims to explore the biological properties of this compound, including its anti-inflammatory and potential anticancer effects, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by:

- Chemical Formula : CHNO

- Molecular Weight : 250.25 g/mol

- Functional Groups : Contains a pyrazole ring and a dimethoxyphenyl substituent.

Ethyl 5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate may exert its biological effects through interactions with specific enzymes and receptors. The presence of the pyrazole moiety is crucial for its biological activity, potentially influencing pathways involved in inflammation and cancer cell proliferation.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. A significant study evaluated various ethyl 5-(substituted)-1H-pyrazole-3-carboxylate compounds using the carrageenan-induced paw edema model in rats. The results showed that ethyl 5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibited notable anti-inflammatory activity compared to control groups.

| Compound | Anti-inflammatory Activity (Inhibition %) |

|---|---|

| Ethyl 5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 62% |

| Control Group | 15% |

Anticancer Activity

The pyrazole scaffold has been associated with anticancer properties in various studies. Compounds containing this structure have shown efficacy against several cancer types, including breast and lung cancers. A study reported that derivatives of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate demonstrated significant antiproliferative effects on cancer cell lines.

| Cancer Type | Compound Tested | IC50 (µM) |

|---|---|---|

| Breast Cancer (MDA-MB-231) | Ethyl 5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 20 |

| Lung Cancer (A549) | Ethyl 5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 18 |

Case Studies

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory potential of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives.

- Methods : Carrageenan-induced paw edema model in rats.

- Results : The compound showed significant reduction in edema compared to controls, indicating strong anti-inflammatory properties.

-

Anticancer Evaluation :

- Objective : Assess the cytotoxic effects of ethyl 5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate on cancer cell lines.

- Methods : MTT assay on MDA-MB-231 and A549 cells.

- Results : The compound exhibited IC50 values indicating effective growth inhibition of cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters. For example, ethyl 3-amino-1H-pyrazole-5-carboxylate intermediates (common in pyrazole synthesis) are reacted with 2,5-dimethoxyphenyl-containing electrophiles under reflux in polar aprotic solvents like DMF. Catalyst choice (e.g., acetic acid or p-toluenesulfonic acid) and temperature control (70–100°C) are critical to avoid side reactions such as ester hydrolysis. Yields typically range from 30–80%, depending on substituent steric effects and electronic properties .

Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Ethyl 3-amino-pyrazole carboxylate + 2,5-dimethoxybenzaldehyde, DMF, 70°C, 12h | 45% | |

| Ester hydrolysis | NaOH (aq.), ethanol, RT, 2h | 85% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substituent patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, pyrazole protons at δ 6.2–7.5 ppm) .

- XRD : Single-crystal X-ray diffraction (using SHELX-97 or Mercury ) resolves the pyrazole core’s planarity and dihedral angles with the dimethoxyphenyl group. For example, a related derivative showed a 15° torsion angle between pyrazole and aryl rings .

- MS : ESI-MS confirms molecular weight (expected [M+H]: ~305.3) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or binding affinity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases or enzymes) evaluates binding modes. For example, pyrazole carboxylates show affinity for hydrophobic pockets via π-π stacking with aryl groups .

Key Parameters :

| Property | Computational Tool | Application |

|---|---|---|

| HOMO-LUMO gap | Gaussian 09 | Reactivity prediction |

| Docking score | AutoDock Vina | Target interaction analysis |

Q. How should researchers address contradictions in pharmacological activity data across studies?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). Systematic approaches include:

- Dose-response curves : Validate IC values across multiple replicates.

- Metabolic stability assays : Use liver microsomes to assess compound degradation .

- Selectivity profiling : Compare activity against related targets (e.g., COX-2 vs. COX-1 for anti-inflammatory studies) .

Q. What strategies are recommended for analyzing ecological impacts given limited data on this compound?

- Methodological Answer :

- Read-across approaches : Use data from structurally similar compounds (e.g., ethyl pyrazole-3-carboxylates) to estimate persistence, bioaccumulation, or toxicity .

- In silico models : EPI Suite predicts biodegradability (e.g., BIOWIN scores) and ecotoxicity (e.g., ECOSAR).

- Microcosm studies : Simulate soil/water systems to monitor degradation products via LC-MS .

Q. How can crystallographic software (e.g., SHELXL) resolve disorder or twinning in the compound’s crystal structure?

- Methodological Answer : SHELXL refines disordered moieties (e.g., rotating methoxy groups) using PART and ISOR commands. For twinned crystals, TWIN/BASF commands apply scale factors to overlapping reflections. A recent study resolved a pyrazole derivative’s twinned data (R-factor < 0.05) by refining two domains with distinct orientation matrices .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns or missing peaks?

- Methodological Answer : Dynamic effects (e.g., rotamerism of the ester group) or paramagnetic impurities can cause peak broadening. Solutions include:

- Variable-temperature NMR : Identify temperature-dependent conformational changes.

- Deuterated solvents : Eliminate solvent proton interference.

- COSY/NOESY : Confirm coupling relationships and spatial proximities .

Methodological Gaps and Recommendations

- Synthesis : Optimize microwave-assisted synthesis to reduce reaction times and improve yields .

- Safety : Although specific toxicity data are lacking, handle using protocols for analogous pyrazoles (e.g., PPE, fume hoods) .

- Data Sharing : Contribute crystallographic data to the Cambridge Structural Database (CSD) to enhance predictive modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.